molecular formula C14H16N2O3 B1417281 4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 1152512-05-4

4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1417281
CAS No.: 1152512-05-4
M. Wt: 260.29 g/mol
InChI Key: BFJGUICTFDTUAT-UHFFFAOYSA-N
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Description

4-(2-Methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a phenyl group at position 1, a carboxylic acid at position 3, and a 2-methylpropoxy (isobutoxy) substituent at position 4 (Figure 1). The isobutoxy group introduces steric bulk and moderate lipophilicity, which may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name

4-(2-methylpropoxy)-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10(2)9-19-12-8-16(15-13(12)14(17)18)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJGUICTFDTUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CN(N=C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901191974
Record name 4-(2-Methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152512-05-4
Record name 4-(2-Methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1152512-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where the pyrazole ring is reacted with a phenyl halide in the presence of a Lewis acid catalyst.

    Attachment of the 2-methylpropoxy group: This can be done through an etherification reaction, where the phenolic hydroxyl group is reacted with 2-methylpropyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of 4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpropoxy group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anti-inflammatory agent. Research indicates that pyrazole derivatives can inhibit the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation. Studies have shown that modifications to the pyrazole structure can enhance anti-inflammatory activity, suggesting that 4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid could be a promising candidate for further development in this area .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrazole derivatives, including this compound. It has been tested against various bacterial strains, demonstrating significant antibacterial activity. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Agrochemical Applications

In agricultural research, compounds similar to 4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid have been evaluated for their efficacy as fungicides and herbicides. The structural characteristics of pyrazole derivatives allow them to interact with specific biological targets in pests and pathogens, providing a basis for their use as crop protection agents .

Case Studies

Study ReferenceFocus AreaFindings
Anti-inflammatory ActivityDemonstrated inhibition of COX enzymes, suggesting potential for pain relief applications.
Antimicrobial TestingShowed significant activity against Gram-positive and Gram-negative bacteria, indicating broad-spectrum efficacy.
Agrochemical EfficacyEvaluated as a potential fungicide with effective control over common plant pathogens.

Mechanism of Action

The mechanism of action of 4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Methoxy Substitution

Example: 4-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CID 4962236)

  • Molecular Formula: C₁₁H₁₀N₂O₃
  • Key Features:
    • Smaller substituent (methoxy) enhances solubility due to reduced steric hindrance.
    • Electron-donating methoxy group may increase electron density on the pyrazole ring, altering reactivity in nucleophilic or electrophilic reactions .

Isobutoxy vs. Isopropoxy Substitution

Example: 1-[4-(Propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid (CAS: ChemBK)

  • Molecular Formula: C₁₃H₁₄N₂O₃
  • Key Features:
    • Isopropoxy (smaller than isobutoxy) balances moderate lipophilicity and solubility.
    • Isobutoxy’s larger size (2-methylpropoxy) may enhance membrane permeability but reduce solubility compared to isopropoxy .

Benzyloxy Substitution

Example: E-3-(3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (Table 1, )

  • Exhibits anti-tubulin activity (docking score: -9.2 kcal/mol), suggesting substituent aromaticity and bulk are critical for binding .

Hydrophilic vs. Lipophilic Substituents

Hydroxypropyl Substitution

Example: 4-(3-Hydroxypropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (sc-347860)

  • Key Features:
    • Hydroxypropyl enables hydrogen bonding, enhancing solubility and substrate complexation.
    • Dimerization via hydrogen bonding may reduce acidity (pKa ~3.94 predicted) compared to isobutoxy derivatives .

Chlorinated Aryloxy Substitution

Example: 1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS 1004193-04-7)

  • Molecular Formula: C₁₁H₈Cl₂N₂O₃
  • Key Features: Chlorine atoms increase electron-withdrawing effects and lipophilicity. Potential for enhanced receptor binding via halogen interactions, though toxicity risks rise .

Complex Substituents

Example: 1-[(2-Methoxy-4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS 1006320-11-1)

  • Molecular Formula: C₁₃H₁₄N₂O₄
  • Key Features: Methoxy and methyl groups on the phenoxy ring introduce steric and electronic modulation. Predicted pKa of 3.94 aligns with other pyrazole carboxylic acids, but increased molar mass (262.26 g/mol) may affect pharmacokinetics .

Research Implications and Trends

  • Anti-Tubulin Activity: Benzyloxy-substituted analogs show strong docking scores (-9.2 kcal/mol) with tubulin, suggesting that aromatic substituents at position 4 enhance binding . The target compound’s isobutoxy group may offer intermediate activity between methoxy (small) and benzyloxy (bulky).
  • Solubility vs. Bioavailability: Hydrophilic groups (e.g., hydroxypropyl) improve solubility but may reduce membrane permeability, whereas lipophilic substituents (e.g., isobutoxy) enhance permeability at the cost of solubility .
  • Toxicity Considerations: Chlorinated derivatives (e.g., dichlorophenoxy) pose higher ecological and toxicological risks, as indicated by hazard classifications in safety data sheets .

Biological Activity

4-(2-Methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound of interest in pharmaceutical and agricultural research due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C14H16N2O3
  • Molecular Weight : 260.29 g/mol
  • CAS Number : 1152512-05-4

Synthesis

The synthesis of 4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. The detailed synthetic pathway is often proprietary or not fully disclosed in public literature. However, it generally includes the formation of the pyrazole ring followed by the introduction of the carboxylic acid and alkoxy groups.

Antifungal Activity

Recent studies have highlighted the antifungal properties of pyrazole derivatives, including 4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid. The compound has shown promising results against various phytopathogenic fungi:

Fungus EC50 (µM) Comparison to Control (Boscalid)
Colletotrichum orbiculare5.50Higher activity
Rhizoctonia solani14.40Higher activity
Phytophthora infestans75.54Comparable activity
Fusarium moniliforme79.42Higher activity
Botryosphaeria berengeriana28.29Higher activity

These results suggest that the compound possesses a broad spectrum of antifungal activity, outperforming traditional fungicides like boscalid in certain cases .

The antifungal mechanism appears to involve inhibition of specific enzymes critical for fungal growth. Molecular docking studies indicate that the compound interacts with key residues in target enzymes, potentially disrupting their function and leading to antifungal effects .

Study 1: Efficacy Against Fungal Infections

A study evaluated the efficacy of various pyrazole derivatives, including our compound, against several fungal pathogens. The results indicated that compounds with similar structural features exhibited enhanced antifungal activity, supporting structure-activity relationship (SAR) principles in drug design .

Study 2: Environmental Impact Assessment

Another research effort assessed the environmental impact of using pyrazole-based fungicides in agriculture. The findings suggested that while effective against pests, careful management is necessary to mitigate potential ecological risks associated with their use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid

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